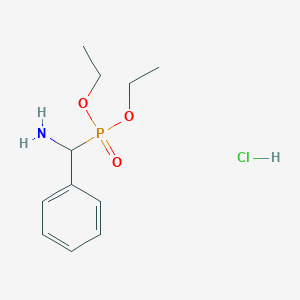

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride

Description

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is an organophosphorus compound characterized by a benzyl group substituted with an amino moiety at the alpha position, linked to a diethyl phosphonate group. Its hydrochloride salt form enhances solubility and stability, making it suitable for biomedical and materials science applications.

Synthesis: The compound is typically synthesized via the Kabachnik-Fields reaction, involving the condensation of benzaldehyde, ammonium acetate, and diethyl phosphite under acidic conditions. Subsequent treatment with hydrogen chloride gas yields the hydrochloride salt (overall yield ~23%) .

Applications: It serves as a key intermediate in nanomaterial functionalization, such as phosphorylating multi-walled carbon nanotubes (MWCNTs) for wastewater treatment applications .

Properties

IUPAC Name |

diethoxyphosphoryl(phenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18NO3P.ClH/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10;/h5-9,11H,3-4,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRSFMWMNXQRAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)N)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19ClNO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16656-50-1 | |

| Record name | NSC113536 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride can be synthesized through the reaction of diethyl phosphite with benzylamine in the presence of a catalyst . The reaction typically occurs under mild conditions and can be carried out in an aqueous medium . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it to phosphonates with different functional groups.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

The major products formed from these reactions include various phosphonic acids, phosphonates, and substituted derivatives of diethyl (alpha-aminobenzyl)phosphonate .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, diethyl (alpha-aminobenzyl)phosphonate hydrochloride is utilized as a key reactant in various reactions:

- Phosphonopeptide Synthesis : It serves as a building block for phosphonopeptides, which are important in drug design and development.

- Aminocarbonylation Reactions : Recent studies have shown its effectiveness in palladium-catalyzed aminocarbonylation reactions to synthesize isoquinoline derivatives with good yields (55–89%) .

| Reaction Type | Key Findings |

|---|---|

| Aminocarbonylation | Effective with various amines, yielding isoquinolines . |

| Phosphonate Synthesis | Facilitates the formation of phosphonates and phosphonic acids . |

Biology

The compound has been investigated for its potential biological activities:

- Antiviral Properties : Acyclic nucleoside phosphonates derived from similar structures have shown promising antiviral activity against HIV and HCV .

- Bioactivity Studies : this compound exhibits cell permeability and stability, making it a candidate for further biological evaluations .

Medicine

Research is ongoing to explore its role as a pharmaceutical intermediate:

- Potential Drug Development : Its structural similarities to amino acids suggest potential applications in creating new therapeutic agents.

- Mechanism of Action : The compound acts as a nucleophile in various biochemical reactions, which may facilitate new drug designs targeting specific biological pathways .

Case Study 1: Synthesis of Isoquinoline Derivatives

In a study published in Catalysts, researchers employed this compound in the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline. The results demonstrated high conversion rates and selectivity for isoquinoline derivatives using this compound as an amine nucleophile .

Case Study 2: Antiviral Activity Evaluation

Another study focused on the synthesis of acyclic nucleoside phosphonates from this compound. The synthesized compounds were evaluated for their antiviral activity against HCV and HIV, showcasing significant potential for therapeutic applications .

Mechanism of Action

The mechanism of action of diethyl (alpha-aminobenzyl)phosphonate hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, facilitating the formation of new bonds and the modification of existing molecules . The specific pathways and targets depend on the context of its use in research and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

a) Diethyl (4-methoxybenzyl)phosphonate Hydrochloride

- Structural Feature : 4-Methoxybenzyl group instead of benzyl.

- Synthesis : Prepared analogously using 4-methoxybenzaldehyde, ammonium acetate, and diethyl phosphite, followed by HCl gas treatment .

- Biological Activity : Acts as an acid phosphatase inhibitor, with molecular modeling studies highlighting its binding affinity to enzyme active sites .

b) Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate

- Structural Feature: 4-Chlorophenyl and 5-chloro-2-hydroxyanilino substituents.

- Synthesis: Combines 4-chlorobenzaldehyde, 2-amino-4-chlorophenol, and diethyl phosphite in a one-pot Kabachnik-Fields reaction .

- Key Difference : Chlorine atoms introduce electron-withdrawing effects, enhancing antibacterial activity against Gram-positive and Gram-negative bacteria .

- Crystallography : Exhibits a distorted tetrahedral geometry at phosphorus, with intermolecular hydrogen bonds stabilizing its structure .

c) Diethyl (amino(naphthalen-1-yl)methyl)phosphonate Hydrochloride

Substituent Variation on the Amino Group

Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate Hydrochloride

- Structural Feature: Trifluoroethyl group attached to the amino moiety.

- Synthesis: Not explicitly detailed in evidence, but likely involves trifluoroacetaldehyde in the Kabachnik-Fields reaction.

- Key Difference : The electronegative trifluoromethyl group significantly alters electronic properties, enhancing resistance to enzymatic degradation.

- Application : Used as a versatile scaffold in medicinal chemistry for probing enzyme active sites .

Other Phosphonate Derivatives

a) Diethyl Aminomalonate Hydrochloride

- Structural Feature : Malonate backbone instead of benzyl.

- Key Difference : The absence of an aromatic ring reduces steric hindrance, favoring nucleophilic reactions.

- Application : Intermediate in peptide synthesis and protease inhibitor development .

b) Diethyl (Methacryloyloxymethyl) Phosphonate

Data Table: Comparative Overview

Research Findings and Contradictions

- Biological vs. Material Applications: While diethyl (alpha-aminobenzyl)phosphonate HCl is used in nanomaterials , its 4-methoxy analog shows promise in enzyme inhibition , highlighting divergent applications despite structural similarities.

- Synthetic Yields: The hydrochloride salt formation step often results in moderate yields (~23%) due to challenges in crystallizing polar intermediates , contrasting with higher yields (>80%) reported for non-salt phosphonates .

Biological Activity

Diethyl (alpha-aminobenzyl)phosphonate hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves the Kabachnik–Fields reaction, where diethyl phosphite reacts with an aromatic aldehyde and an amine under acidic conditions. This multi-component reaction has been optimized for efficiency, yielding high purity compounds suitable for biological testing .

Biological Activity Overview

This compound exhibits various biological activities, including:

- Antiviral Properties : Recent studies have highlighted the compound's potential as an antiviral agent. It has shown effectiveness against viruses such as the avian bronchitis virus (IBV), with specific derivatives demonstrating significant virucidal activity at low concentrations . However, its capacity to inhibit viral replication within host cells remains limited, likely due to its polarity affecting membrane permeability.

- Anticancer Activity : The compound is being investigated for its anticancer properties. Research indicates that similar phosphonates can inhibit tumor growth by targeting specific cellular pathways and enzymes involved in cancer progression .

- Enzyme Inhibition : this compound and its derivatives have been identified as enzyme inhibitors. They interact with various biological targets, including proteases and kinases, which play crucial roles in cellular signaling and metabolism .

Antiviral Activity

A study conducted on synthesized phosphonates, including this compound, revealed that certain compounds could inhibit IBV infectivity effectively. The most active derivatives were analyzed using molecular docking techniques against viral proteins, suggesting a mechanism of action that involves binding to viral components critical for infection .

Anticancer Mechanisms

Research into the anticancer effects of phosphonates has shown that they can induce apoptosis in cancer cells. For instance, a derivative of diethyl (alpha-aminobenzyl)phosphonate was tested against various cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range. This suggests a potential for development as a chemotherapeutic agent .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

| Biological Activity | Target | Effectiveness | IC50/EC50 Values |

|---|---|---|---|

| Antiviral | Avian Bronchitis Virus | Significant inhibition | 1.23 µM |

| Anticancer | Various Cancer Cell Lines | Cytotoxic effects | Low µM range |

| Enzyme Inhibition | Proteases | Inhibition observed | Varies by enzyme |

Q & A

Q. How to synthesize derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Functionalization : Introduce halides (e.g., Br at the benzyl position) via electrophilic substitution.

- Cross-coupling : Use Pd-catalyzed reactions (Suzuki, Heck) to attach aryl groups.

- Reductive amination : Modify the alpha-amino group with aldehydes/ketones.

Monitor regioselectivity via NOESY NMR and computational docking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.